The table below summarizes the key technical characteristics of this compound:
| Property | Description |
|---|---|
| CAS Number | 2414254-51-4 [1] [2] [3] |
| Synonyms | SHR-A1811 Drug-linker [1] [4] [5] |
| Molecular Formula | C55H60FN9O13 [1] [2] [3] |
| Molecular Weight | 1074.12 g/mol [1] [2] [3] |
| Biological Target | DNA Topoisomerase I [1] [2] [3] |
| Payload | Exatecan (a Topoisomerase I inhibitor) [1] [2] |
| Payload IC50 | 2.2 μM [1] [2] [3] |
| Primary Application | Agent-linker conjugate for Antibody-Drug Conjugates (ADCs) [1] [2] [3] |
This compound functions as a critical part of an ADC's "targeting system". The following diagram illustrates the general mechanism of action for an ADC, which involves the specific delivery of the cytotoxic drug to a cancer cell.
Overview of ADC mechanism: targeted delivery, internalization, and payload release leading to cancer cell death.
For researchers working with this compound in a laboratory setting, here are some standard protocols for handling and solution preparation.
This compound is typically prepared in DMSO [1] [6].
The table below provides a guide for preparing common stock solution concentrations:
| Desired Concentration | Volume to Dissolve 1 mg | Volume to Dissolve 5 mg | Volume to Dissolve 10 mg |
|---|---|---|---|
| 1 mM | 0.9310 mL | 4.6550 mL | 9.3099 mL |
| 5 mM | 0.1862 mL | 0.9310 mL | 1.8620 mL |
| 10 mM | 0.0931 mL | 0.4655 mL | 0.9310 mL |
Data adapted from [1].
For animal studies, the compound requires formulation. Below is one example of a protocol for preparing an injectable solution [1]:
The table below breaks down the key components of this ADC conjugate:
| Component | Description | Function |
|---|---|---|
| Cytotoxic Payload (Exatecan) | A DNA topoisomerase I inhibitor (IC50 = 2.2 μM) [1] [2] [3]. | Damages DNA, triggers apoptosis (programmed cell death) [1] [4]. |
| Linker (MC-Gly-Gly-Phe-Gly) | Peptide sequence (cleavable) attached to a maleimidocaproyl (MC) spacer and a cyclopropane connector [2]. | Stable in circulation; cleaved by lysosomal enzymes inside target cells for targeted drug release [4]. |
| Overall Conjugate Role | Combines payload and linker into a single molecule [1]. | Building block for constructing ADCs; enables attachment to antibodies targeting specific cancer cell markers [1] [4]. |
The mechanism of action for the ADC is a multi-step process, illustrated below.
ADC mechanism: from administration to inducing cell death.
For experimental design, the precise physicochemical properties of the compound are crucial.
| Property | Specification |
|---|---|
| CAS Number | 2414254-51-4 [1] [2] [3] |
| Molecular Formula | C55H60FN9O13 [1] [2] [3] |
| Molecular Weight | 1074.12 g/mol [1] [2] [3] |
| Appearance | White to off-white solid powder [2] [5] |
| Storage | Powder: -20°C for 3 years; in solvent: -80°C for 1 year [1] [2] |
The conjugate has low water solubility, so standard solvents are needed [2] [5].
For animal studies, here are two common injection formulations [2] [5]:
Note: These products are for research purposes only and not for human use [1] [2].
A general workflow for using this compound in ADC research is as follows.
Key steps for evaluating the ADC conjugate in research.
The table below summarizes the core technical data for this compound:
| Property | Description |
|---|---|
| CAS Number | 2414254-51-4 [1] [2] [3] |
| Synonyms | SHR-A1811 Drug-linker [1] [4] [5] |
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ [1] [6] [2] |
| Molecular Weight | 1074.12 g/mol [1] [6] [2] |
| Related ADC | SHR-A1811 [1] [4] |
| Active Payload | Exatecan [1] [2] [5] |
| Primary Mechanism | DNA Topoisomerase I inhibitor [1] [6] [2] |
| Exatecan IC₅₀ | 2.2 μM [1] [6] [2] |
| Purity | ≥97.37% [1] [4] |
Based on the supplier data, here are detailed methodologies for handling the compound in a research setting.
A common first step is preparing a concentrated stock solution in DMSO [1] [6].
This stock solution can be aliquoted and stored at -20°C or -80°C for future use.
For animal studies, the DMSO stock solution must be further diluted into a physiologically tolerable formulation. The search results suggest several proven protocols [1] [6]:
Protocol 1 (for IV/IP/IM/SC injection)
Protocol 2 (for oral gavage)
The following diagram illustrates the core mechanism of an ADC using this compound and a general workflow for its in vitro and in vivo evaluation.
ADC mechanism of action and pathway to cell death.
This conjugate is a complex molecule that integrates two key functional parts:
When incorporated into an Antibody-Drug Conjugate, this compound enables a targeted "magic bullet" approach to cancer therapy. The following diagram illustrates the general mechanism of action for an ADC utilizing a cleavable linker like MC-Gly-Gly-Phe-Gly.
Overview of ADC mechanism with cleavable linker leading to payload release and cell death.
For researchers working with this compound, here are key handling and experimental considerations.
Storage and Handling
Solubility and Stock Solution Preparation
| Formulation Type | Example Composition |
|---|---|
| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 |
| Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 |
| Injection 3 | DMSO : Corn oil = 10 : 90 |
| Oral 1 | Suspend in 0.5% CMC Na (carboxymethylcellulose sodium) |
Bioactivity Assay Protocol
MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is a critical component in the development of Antibody-Drug Conjugates (ADCs), designed to deliver potent cytotoxic agents specifically to tumor cells. This molecule functions as a drug-linker conjugate, combining the DNA topoisomerase I inhibitor, Exatecan, with a specialized peptide-based linker. The primary application of this conjugate is in the assembly of ADCs, such as SHR-A1811, a novel therapeutic agent currently under investigation for targeting HER2-positive cancers [1] [2].
The core function of the conjugate is to remain stable during systemic circulation and release the active Exatecan payload specifically within the target cancer cells upon internalization and lysosomal processing. This targeted approach aims to maximize antitumor efficacy while minimizing the off-target toxicity commonly associated with traditional chemotherapy [3] [4].
Table 1: Physicochemical Properties of this compound [5] [6]
| Property | Value / Description |
|---|---|
| CAS Number | 2414254-51-4 |
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ |
| Molecular Weight | 1074.12 g/mol |
| Appearance | White to off-white solid powder |
| LogP | 0.4 |
| Hydrogen Bond Donor Count | 7 |
| Hydrogen Bond Acceptor Count | 15 |
| Related Isomer | MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan (CAS 2414254-52-5) |
The drug-linker conjugate is a tripartite molecule where each component plays a distinct role:
The following diagram illustrates the sequential mechanism of action of an ADC utilizing this drug-linker conjugate, from antigen binding to cell death.
A significant advantage of ADCs utilizing Exatecan-based payloads is the bystander effect [4]. This phenomenon occurs when the released payload, due to its membrane-permeable nature, diffuses out of the initially targeted antigen-positive cancer cell and enters neighboring cells, which may be antigen-negative or otherwise resistant. This effect can damage the tumor microenvironment and enhance overall antitumor efficacy, particularly in tumors with heterogeneous antigen expression [4].
Table 2: Biological Activity Profile of this compound [1] [4]
| Parameter | Description |
|---|---|
| Primary Target | DNA Topoisomerase I |
| Payload IC₅₀ | 2.2 µM (Exatecan) |
| Mechanism of Cell Death | Apoptosis |
| Key Feature | Bystander Effect |
| Conjugate Role | Drug-Linker for ADC SHR-A1811 |
Storage Conditions:
Handling Instructions:
In Vitro Solubility:
Table 3: Stock Solution Preparation Guide [1] [6]
| Desired Concentration | Volume to Take from 100 mg/mL Stock (per 1 mL final volume) |
|---|---|
| 1 mM | 9.31 µL |
| 5 mM | 46.55 µL |
| 10 mM | 93.10 µL |
For animal studies, the conjugate's low water solubility requires specific formulations. Below are two commonly used and reliable protocols for preparing injectable formulations.
Injection Formulation 1: DMSO/Tween 80/Saline [5] [6]
Injection Formulation 2: DMSO/PEG300/Tween 80/Saline [5] [6]
> Critical Note: These in vivo formulations should be prepared freshly on the day of the experiment to ensure stability and optimal results for animal studies [5].
The primary application of this compound is in the synthesis of novel Antibody-Drug Conjugates (ADCs). It is a key component of Trastuzumab rezetecan (SHR-A1811), an ADC composed of [2]:
This ADC exemplifies the third and fourth-generation ADC technology, which focuses on optimized drug-antibody ratios (DAR), site-specific conjugation, the use of fully humanized antibodies to reduce immunogenicity, and potent payloads with beneficial bystander effects [4]. When designing experiments, the DAR—typically 2, 4, or even higher for newer generations—is a critical quality attribute that must be carefully controlled and measured, as it directly influences the ADC's efficacy and toxicity profile [3] [4].
This compound is an agent-linker conjugate designed for the synthesis of Antibody-Drug Conjugates (ADCs) [1] [2]. Its structure integrates a potent cytotoxic payload, Exatecan, with a peptide-based linker that can be covalently attached to an antibody.
The table below summarizes the key physicochemical data for this compound, which is critical for planning conjugation experiments and handling the reagent [1] [2] [3].
| Property | Specification |
|---|---|
| CAS Number | 2414254-51-4 [1] [2] [3] |
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ [1] [2] [3] |
| Molecular Weight | 1074.12 g/mol [1] [2] [3] |
| Appearance | Solid (white to light yellow powder) [2] |
| Storage | Powder: -20°C for 3 years. In solvent: -80°C for 1 year [1] [2]. |
The conjugation of this molecule to an antibody relies on a two-component system: the MC (Maleimidocaproyl) group and the Gly-Gly-Phe-Gly peptide linker.
The following diagram illustrates the structure of the conjugate and its mechanism of action.
This protocol provides a step-by-step methodology for conjugating this compound to a monoclonal antibody.
1. Antibody Reduction (to generate free thiols)
2. Conjugation Reaction
3. Quenching and Final Purification
Rigorous characterization of the resulting ADC is essential. The table below outlines the key quality control parameters and methods.
| Parameter | Method | Purpose & Target |
|---|---|---|
| Drug-to-Antibody Ratio (DAR) | Hydrophobic Interaction Chromatography (HIC) [7] | Separates and quantifies ADC species with different DAR values. An average DAR of 3.5-4 is common for cysteine-linked ADCs. |
| Aggregation & Purity | Size-Exclusion Chromatography (SEC) [7] | Measures high molecular weight aggregates, which should be minimized (<5%). |
| Payload Confirmation & Free Drug | Reverse-Phase HPLC (RP-HPLC) | Confirms the identity of the conjugated payload and detects the presence of unconjugated (free) drug. |
| Mass Confirmation | Liquid Chromatography-Mass Spectrometry (LC-MS) | Determines the molecular weight of the conjugated antibody and confirms the DAR. |
MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is an agent-linker conjugate for Antibody-Drug Conjugates (ADCs) that incorporates Exatecan, a potent DNA Topoisomerase I inhibitor (IC₅₀ = 2.2 μM) [1] [2] [3]. Understanding its solubility is critical for formulating it for in vitro and in vivo applications.
The table below summarizes its key properties and solubility data:
| Property | Specification |
|---|---|
| CAS Number | 2414254-51-4 [1] [2] |
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ [1] [2] |
| Molecular Weight | 1074.12 g/mol [1] [2] |
| Appearance | Off-white to light yellow solid powder [4] [5] |
| Primary Solvent (Stock) | DMSO [4] [5] |
| Suggested Stock Concentration | 25 mg/mL in DMSO [4] |
| Water Solubility | Low (typically < 1 mg/mL) [4] [5] |
For preparing stock solutions, DMSO is the recommended solvent. A common practice is to prepare a 25 mg/mL stock solution in DMSO [4]. This stock can then be further diluted with various solvents or aqueous solutions to achieve the desired working concentration for experiments.
The following section provides detailed methodologies for preparing formulations suitable for in vivo studies, based on recommended protocols [4] [5].
Due to its low aqueous solubility, this compound requires the use of solubilizing agents for in vivo administration. The table below outlines two recommended injection formulations.
| Formulation Component | Injection Formulation 1 (IP/IV/IM/SC) | Injection Formulation 2 (IP/IV/IM/SC) |
|---|---|---|
| DMSO Stock Solution | 100 μL | 100 μL |
| PEG300 | - | 400 μL |
| Tween 80 | 50 μL | 50 μL |
| Saline (0.9% NaCl) | 850 μL | 450 μL |
| Final Volume | 1000 μL | 1000 μL |
| Final DMSO Concentration | 10% | 10% |
Step-by-Step Preparation Guide:
This compound is a critical component in the synthesis of novel ADCs [1] [2]. Its structure integrates a cytotoxic payload (Exatecan) with a cleavable peptide linker (Gly-Gly-Phe-Gly), which is designed for stable circulation and targeted drug release [3].
The following diagram illustrates the mechanism of action for an ADC incorporating this conjugate:
Key Biological Insights:
Understanding the basic properties of the compound is crucial for planning experiments. The key data is summarized in the table below.
| Property | Value / Description |
|---|---|
| CAS Number | 2414254-51-4 [1] [2] |
| Synonyms | SHR-A1811 Drug-linker [1] [3] |
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ [1] [4] |
| Molecular Weight | 1074.12 g/mol [1] [4] |
| Appearance | White to light yellow solid powder [1] [4] |
| Purity | ≥ 97.37% [1] [3] |
| Primary Solvent | DMSO [1] |
A stock solution is a concentrated solution that can be diluted for various experiments. The following protocol is adapted from supplier data sheets [1].
The table below provides a quick reference for preparing stock solutions of different volumes and concentrations.
| Target Concentration | Amount of Compound to Dissolve | Final Volume with DMSO |
|---|---|---|
| 10 mM | 1.07 mg | 0.0931 mL (93.1 µL) |
| 5 mM | 1.07 mg | 0.1862 mL (186.2 µL) |
| 1 mg/mL | 1 mg | 1 mL |
Note: The solubility in DMSO is reported to be at least 100 mg/mL (93.10 mM) [1].
The following diagram illustrates the typical experimental workflow involving this drug-linker conjugate, from preparation to application in ADC research.
This compound is not an active drug itself but a critical component for constructing Antibody-Drug Conjugates (ADCs) [1]. Its mechanism of action is derived from its payload, Exatecan.
The diagram below summarizes this mechanism of action at the molecular level.
The table below summarizes the key identifying information and handling requirements for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan.
| Property | Specification |
|---|---|
| CAS Number | 2414254-51-4 [1] [2] [3] |
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ [1] [2] [4] |
| Molecular Weight | 1074.12 g/mol [1] [2] [4] |
| Appearance | Solid; White to light yellow or off-white powder [1] [4] [5] |
| Storage (Powder) | -20°C, sealed storage, away from moisture and light [1] [4] [5] |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month (sealed, away from moisture and light) [1] [4] |
| Shipping | Ambient temperature (stable for a few days during transit) [4] [5] |
Note on Stereoisomers: A related compound, MC-Gly-Gly-Phe-Gly-(S)-Cyclopropane-Exatecan (CAS 2414254-52-5), also exists [4] [5]. It is crucial to confirm the CAS number of the specific stereoisomer (R or S) you are working with, as they are distinct chemical entities.
The following table provides standard protocols for preparing stock solutions of this compound.
| Solvent | Solubility | Stock Solution Preparation (Example: 10 mM) |
|---|---|---|
| DMSO | 100 mg/mL (93.10 mM) [1] [6] | Dissolve 10.74 mg of the compound in 1 mL of DMSO to achieve a 10 mM stock solution [1]. |
| General Guide | Prepare stock solutions in DMSO at concentrations such as 5 mM, 10 mM, or 20 mM [4] [5]. | - |
Handling Instructions:
This protocol is for creating a concentrated DMSO stock for subsequent dilution in cell culture assays.
The table below outlines two common formulations for administering the compound to animal models. Note: These products are for research use only and not for human use [4] [5].
| Formulation | Composition (Volumetric Ratio) | Preparation Steps |
|---|
| Formulation 1 [1] [4] | 10% DMSO + 40% PEG300 + 5% Tween-80 + 45% Saline | 1. Add 100 µL DMSO stock to 400 µL PEG300, mix. 2. Add 50 µL Tween-80, mix. 3. Add 450 µL Saline (0.9% NaCl in ddH₂O), mix. | | Formulation 2 [1] [4] | 10% DMSO + 90% Corn Oil | 1. Add 100 µL DMSO stock to 900 µL Corn oil, mix well. |
Critical Considerations for In Vivo Studies:
This compound is an agent-linker conjugate designed for the synthesis of Antibody-Drug Conjugates (ADCs) [1] [2]. ADCs are a class of targeted cancer therapies that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug (payload) [7].
The "MC-Gly-Gly-Phe-Gly" segment is a cleavable peptide linker [8]. The payload in this conjugate is Exatecan, a potent inhibitor of DNA Topoisomerase I with an IC₅₀ of 2.2 μM [1] [2]. Topoisomerase I is essential for DNA replication and transcription, and its inhibition by Exatecan leads to DNA damage and apoptosis in cancer cells [7].
The following diagram illustrates the typical mechanism of action of an ADC utilizing this drug-linker conjugate:
I hope these detailed application notes and protocols assist in your research. Please conduct all laboratory work in accordance with your institution's safety guidelines.
The table below summarizes the key identified information for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan.
| Property | Description |
|---|---|
| IUPAC Name | N-((2R,10S)-10-Benzyl-2-cyclopropyl-1-(((1S,9S)-9-ethyl-5-fluoro-9-hydroxy-4-methyl-10,13-dioxo-2,3,9,10,13,15-hexahydro-1H,12H-benzo[de]pyrano[3',4':6,7]indolizino[1,2-b]quinolin-1-yl)amino)-1,6,9,12,15-pentaoxo-3-oxa-5,8,11,14-tetraazahexadecan-16-yl)-6-(2,5-dioxo-2,5-dihydro-1H-pyrrol-1-yl)hexanamide [1] |
| CAS Number | 2414254-51-4 [1] |
| Molecular Formula | C55H60FN9O13 [1] |
| Molecular Weight | 1074.13 g/mol [1] |
| Category | Drug-Linker Conjugate for ADC (Antibody-Drug Conjugates) [1] |
| Active Payload | Exatecan, a DNA Topoisomerase I inhibitor (IC50 = 2.2 μM) [1] |
| Storage | Powder: -20°C for 3 years; +4°C for 2 years. In solvent: -80°C for 6 months; -20°C for 1 month. [2] [3] |
| Shipping | Ambient temperature [1] [2] |
This compound is an agent-linker conjugate designed for constructing Antibody-Drug Conjugates (ADCs) [1]. It serves as a key component that is attached to an antibody to form the final ADC drug.
Recent research highlights the importance of optimizing the linker-payload combination. A 2025 study notes that while Exatecan is a powerful payload, its conjugation to antibodies can be challenging due to hydrophobicity. Strategies to manage this include incorporating hydrophilic components like branched pegylated linkers to improve the pharmacokinetics and tolerability of the resulting ADC [4]. The following diagram outlines the general mechanism of action of such ADCs.
The available search results have a significant gap, as they lack the detailed application notes and experimental protocols you need. To proceed with your research, I suggest the following avenues:
MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan (SHR-A1811 Drug-linker) is a drug-linker conjugate used in the construction of ADCs [1] [2]. Its core function is to tether a potent cytotoxic payload, Exatecan, to a tumor-targeting monoclonal antibody via a cleavable peptide linker [1]. This design allows for the targeted delivery of the chemotherapy agent directly to cancer cells, aiming to maximize antitumor efficacy while minimizing damage to healthy tissues [3].
The conjugate consists of two primary functional units:
This specific linker is a key component of the ADC Trastuzumab rezetecan (SHR-A1811), which targets the HER2 protein and is used in HER2-positive breast cancer research [5].
For a quick overview, the table below summarizes the core physicochemical and biological characteristics of this compound.
| Property | Description / Value |
|---|---|
| CAS Number | 2414254-51-4 [1] [6] [2] |
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ [1] [6] [2] |
| Molecular Weight | 1074.12 g/mol [1] [6] [2] |
| Biological Target | DNA Topoisomerase I (via Exatecan payload) [1] [2] |
| Primary Application | Drug-linker conjugate for Antibody-Drug Conjugates (ADCs) [1] [2] |
| Related ADC (Example) | Trastuzumab rezetecan (SHR-A1811) [5] |
| Purity | ≥97.37% to ≥98% (from supplier data) [1] [2] |
Here are detailed handling and usage protocols based on available data.
Proper handling is critical for maintaining the stability and activity of this compound.
For animal studies, the stock solution must be formulated further. The table below outlines two common formulations suitable for parenteral administration (e.g., IP, IV, SC) [7] [2].
| Formulation Component | Formulation 1 | Formulation 2 |
|---|---|---|
| DMSO Stock Solution | 10% | 10% |
| PEG300 | - | 40% |
| Tween 80 | 5% | 5% |
| Saline (0.9% NaCl) | 85% | 45% |
| Preparation Instructions | Mix 100 μL DMSO stock → Add 50 μL Tween 80 → Vortex → Add 850 μL Saline → Mix well. | Mix 100 μL DMSO stock → Add 400 μL PEG300 → Add 50 μL Tween 80 → Vortex → Add 450 μL Saline → Mix well. |
The following diagram illustrates the core mechanism of action for ADCs built using this drug-linker conjugate, from systemic circulation to cancer cell death.
A key advantage of ADCs utilizing topoisomerase I inhibitor payloads like Exatecan is the bystander effect. The following diagram illustrates how this effect can kill adjacent cancer cells, even those not expressing the target antigen [3].
MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is an agent-linker conjugate designed for constructing ADCs [1] [2]. Its mechanism of action is two-fold:
This structure, particularly the cleavable Gly-Gly-Phe-Gly linker, is analogous to the technology used in the approved ADC drug Trastuzumab Deruxtecan (Enhertu) [4].
For in vitro experiments, the compound is typically prepared as a concentrated stock solution in DMSO.
For animal studies, here is a common formulation protocol. The example below prepares a 2.5 mg/mL dosing solution [3] [5]:
This workflow outlines the key stages of handling and using this compound in a preclinical research setting.
To effectively plan your experiments, consider the following key parameters:
| Experimental Stage | Key Considerations |
|---|---|
| Acquisition & Shipping | Confirm supplier's shipping policy is ambient. Inspect package upon receipt. |
| Stock Solution | Use fresh, anhydrous DMSO. Record date of preparation and concentration. |
| Cell-Based Assays | Include appropriate controls (e.g., vehicle with DMSO, unconjugated antibody). Determine the optimal concentration and exposure time. |
| In Vivo Dosing | Finalize the formulation (e.g., DMSO/corn oil, DMSO/saline/Tween 80) based on administration route and model. |
| ADC Assembly | If conjugating the drug-linker to an antibody, optimize the conjugation ratio (Drug-to-Antibody Ratio or DAR) and confirm stability. |
MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is an agent-linker conjugate used in Antibody-Drug Conjugates (ADCs). It incorporates Exatecan, which is a DNA Topoisomerase I inhibitor [1] [2] [3].
The table below summarizes the essential information needed for your molarity calculations:
| Property | Value |
|---|---|
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ [1] [4] [3] |
| Molecular Weight | 1074.12 g/mol [1] [4] [3] |
| CAS Number | 2414254-51-4 [1] [4] [3] |
| Appearance | White to off-white solid powder [4] [5] |
| Solubility | Soluble in DMSO [1] [4] |
You can use the fundamental molarity formula for your calculations. The standard stock solution concentrations for this compound are often prepared at 5-10 mM in DMSO [1] [4].
Molarity Formula [\text{Molarity (mM)} = \frac{\text{Mass (mg)}}{\text{Molecular Weight (g/mol)} \times \text{Volume (mL)}} \times 1000]
Stock Solution Preparation Table The following table provides a quick reference for preparing common stock solution volumes. The calculated values are based on the molecular weight of 1074.12 g/mol [1] [4].
| Target Concentration | Mass of Compound (mg) | Volume of Solvent (mL) |
|---|---|---|
| 10 mM | 1.07 mg | 0.1 mL |
| 10 mM | 5.37 mg | 0.5 mL |
| 10 mM | 10.74 mg | 1.0 mL |
| 5 mM | 0.54 mg | 0.1 mL |
| 5 mM | 2.69 mg | 0.5 mL |
| 5 mM | 5.37 mg | 1.0 mL |
Here is a detailed step-by-step protocol for preparing a 5 mM stock solution in DMSO.
Materials
Procedure
The workflow below summarizes the key steps in the preparation and use of the stock solution.
The table below summarizes the key characteristics of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan (SHR-A1811 Drug-linker) for your experimental planning [1] [2].
| Property | Specification |
|---|---|
| CAS Number | 2414254-51-4 [1] [2] |
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ [1] [2] |
| Molecular Weight | 1074.12 g/mol [1] [2] |
| Appearance | White to light yellow solid powder [1] [3] |
| Storage (Powder) | -20°C, sealed storage, away from moisture and light [1] |
| Target | DNA Topoisomerase I inhibitor (Exatecan component, IC₅₀ = 2.2 μM) [1] |
The molecular weight of 1074.12 g/mol is essential for all calculations [1] [2]. The table below provides a quick reference for preparing stock solutions in DMSO, which is a commonly used solvent for this compound [1] [3].
| Desired Concentration | Mass of Compound to Dissolve in 1 mL of DMSO |
|---|---|
| 10 mM | 10.74 mg |
| 25 mM | 26.85 mg |
| 50 mM | 53.71 mg |
Example Calculation: To prepare 5 mL of a 10 mM stock solution:
Therefore, dissolve 53.71 mg of the compound in 5 mL of DMSO to obtain a 10 mM stock solution [1].
The following protocols for preparing animal dosing solutions are adapted from general guidelines for compounds with low aqueous solubility [3]. Always prepare these solutions freshly on the day of the experiment.
Protocol 1: For Intravenous (IV) or Intraperitoneal (IP) Injection [3] This formulation uses a mix of DMSO, PEG300, Tween 80, and saline.
Protocol 2: For Oral Gavage (PO) [3] This formulation suspends the compound in a carboxymethylcellulose sodium (CMC-Na) solution.
The diagram below outlines the key steps from sample preparation to administration.
The table below summarizes the key physicochemical data for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan:
| Property | Value |
|---|---|
| CAS Number | 2414254-51-4 [1] [2] [3] |
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ [1] [4] [2] |
| Molecular Weight | 1074.12 g/mol [1] [4] [2] |
| Appearance | White to light yellow solid [4] [5] |
| Primary Biological Target | DNA Topoisomerase I [1] [4] [2] |
| IC₅₀ (Exatecan) | 2.2 μM [1] [4] [2] |
The solubility data and standard protocols for preparing stock solutions are crucial for experimental reproducibility.
| Parameter | Details |
|---|---|
| Recommended Solvent | DMSO [4] [5] |
| Solubility in DMSO | 100 mg/mL (93.10 mM) [4] [5]. Note: Hygroscopic DMSO can impact solubility; use newly opened containers for best results. |
| Typical Stock Concentration | 25 mg/mL in DMSO [4] |
Protocol: Preparing a 10 mM DMSO Stock Solution
For animal studies, the stock solution must be further diluted. Below are two validated formulation protocols [4].
Protocol 1: For Intraperitoneal (IP), Intravenous (IV), Intramuscular (IM), or Subcutaneous (SC) Injection This protocol yields a clear solution at ≥ 2.5 mg/mL.
Protocol 2: For Oral Administration (Gavage) or Prolonged-Duration Injection Studies This protocol uses corn oil and is suitable for studies longer than half a month.
The following diagram illustrates the mechanism of action of this ADC compound, from administration to its cytotoxic effect.
A general experimental workflow for using this compound in ADC research can be visualized as follows:
Q1: What is the difference between the (R) and (S) cyclopropane stereoisomers of this compound? The search results identify this compound (CAS 2414254-51-4) as the specific agent-linker conjugate used in ADCs like SHR-A1811 [4] [2]. An (S)-cyclopropane version also exists (CAS 2414254-52-5) [6] [7], and the stereochemistry at this center can critically influence the compound's binding affinity, stability, and overall efficacy. You should use the isomer specified in your target experimental protocol.
Q2: Can Phosphate-Buffered Saline (PBS) be used instead of saline for in vivo formulations? Yes, PBS is generally an acceptable substitute for saline (0.9% sodium chloride) in the in vivo formulation protocols described above [4] [6]. Both are isotonic aqueous solutions commonly used as a diluent for injectable formulations.
This compound is an agent-linker conjugate designed for use in Antibody-Drug Conjugates (ADCs). It consists of a potent DNA Topoisomerase I inhibitor, Exatecan, linked via a cleavable peptide-based linker (MC-Gly-Gly-Phe-Gly) [1] [2] [3].
The tables below summarize its core characteristics and quantitative data.
Table 1: Physicochemical Properties
| Property | Specification |
|---|---|
| CAS Number | 2414254-51-4 [1] [2] [4] |
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ [1] [2] [3] |
| Molecular Weight | 1074.12 g/mol [1] [2] [3] |
| Appearance | Solid; White to off-white or light yellow powder [2] [5] [3] |
| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 1 year [1] [3] |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL [2]) |
Table 2: Biological Activity & Bioassay Data
| Assay / Property | Result / Value |
|---|---|
| Primary Role | Drug-linker conjugate for ADCs [1] [2] [4] |
| Active Payload | Exatecan [1] [2] [3] |
| Target | DNA Topoisomerase I [1] [2] [3] |
| Reported IC₅₀ (Exatecan) | 2.2 μM [1] [2] [3] |
| Related ADC | SHR-A1811 (contains this drug-linker) [2] [6] |
Although exact protocols are unavailable, the following information can guide your experimental design.
The following diagram illustrates the theoretical mechanism of action for this drug-linker conjugate when incorporated into an ADC, based on its described biological function.
The core quantitative data for preparing stock solutions is summarized in the following table.
| Solvent | Solubility / Working Concentration | Notes & Preparation Methods |
|---|---|---|
| DMSO | 100 mg/mL (93.10 mM) [1] | Standard stock solution. Hygroscopic; use newly opened DMSO to avoid water absorption. |
| In Vivo Formulations | ≥ 2.5 mg/mL (2.33 mM) [1] | Requires dilution of DMSO stock into various co-solvents (see protocols below). |
Here are detailed methodologies for preparing solutions for your experiments.
This is your primary stock for most in vitro work [1].
This formulation is for animal studies and must be prepared fresh on the day of use [1].
Q1: My compound is precipitating out of solution in aqueous buffers. What can I do? This is a common issue due to the compound's hydrophobicity [2].
Q2: How should I store the compound and its solutions to ensure stability?
Q3: Why is controlling hydrophobicity so critical for this ADC component? This compound is a "drug-linker conjugate" designed to be attached to an antibody. If the linker-payload is too hydrophobic, it can cause the entire Antibody-Drug Conjugate (ADC) to aggregate, leading to rapid clearance from the bloodstream, reduced efficacy, and potential immunogenicity [2]. The GGFG peptide linker and structural optimizations are used to manage this hydrophobicity, allowing for higher drug-to-antibody ratios in ADCs like T-DXd and SHR-A1811 [2].
To help visualize the decision-making process for selecting the right formulation based on your experimental goal, please refer to the following workflow:
The table below summarizes the core identity and supplier-recommended storage conditions for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan.
| Property | Description |
|---|---|
| CAS Number | 2414254-51-4 [1] [2] [3] |
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ [1] [2] [4] |
| Molecular Weight | 1074.12 g/mol [1] [2] [4] |
| Primary Storage (Powder) | -20°C for 3 years; 4°C for 2 years (sealed, dry) [2] [4] [5]. |
| Primary Storage (Solution) | -80°C for 6 months; -20°C for 1 month (sealed, dry) [2] [4] [5]. |
| Shipping Condition | Ambient temperature (stable for a few days during transit) [4] [5]. |
Here are answers to common questions regarding the stability and handling of this ADC drug-linker conjugate.
Q1: What are the critical stability risks for this compound? The primary stability risks are exposure to moisture and inappropriate storage temperatures. The product must be stored in a sealed and protected environment to avoid degradation caused by moisture absorption [4] [5]. Repeated freeze-thaw cycles of stock solutions should also be minimized [2].
Q2: How should I prepare and store stock solutions? It is highly recommended to use freshly opened, anhydrous DMSO to prepare stock solutions, as hygroscopic DMSO can significantly impact solubility and compound stability [2].
Q3: Are there any specific handling precautions? Yes. This compound is intended for research use only and is not for human consumption [1] [2] [4]. Standard laboratory safety practices should be followed when handling, including the use of personal protective equipment (PPE).
Use this guide to diagnose and address common experimental issues.
| Problem | Possible Cause | Suggested Solution |
|---|---|---|
| Low Solubility | Solvent quality, old DMSO. | Use freshly opened, anhydrous DMSO. Gently warm and use brief ultrasonication to aid dissolution [2] [4]. |
| Unexpected HPLC/Analysis Results | Compound degradation, unstable solution. | Verify storage conditions of both powder and stock solutions. Prepare a fresh stock solution from a properly stored powder aliquot. Ensure analytical methods are compatible [6]. |
| Loss of Biological Activity | Repeated freeze-thaw cycles, improper storage. | Always aliquot stock solutions. Avoid using a master stock for daily experiments. Confirm storage temperature is consistently maintained [2]. |
The following diagram outlines the recommended workflow for handling this compound to ensure maximum stability throughout your experiment.
This protocol describes how to prepare a 2.5 mg/mL working solution suitable for animal studies using a corn oil-based formulation [4] [5].
Materials:
Method:
Prepare DMSO Stock Solution:
Prepare In Vivo Working Solution:
The following table consolidates the key handling information for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan (CAS 2414254-51-4) from supplier data sheets.
| Specification | Details |
|---|---|
| CAS Number | 2414254-51-4 [1] [2] [3] |
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ [1] [2] [3] |
| Molecular Weight | 1074.12 g/mol [1] [2] [3] |
| Long-Term Storage (Powder) | -20°C for 2-3 years [3] [4] [5] |
| Short-Term Storage (Powder) | 4°C for 2 years (as an alternative to -20°C) [3] [4] |
| Shipping Condition | Ambient temperature [1] [4] [5] |
| Protective Atmosphere | Recommended to store in a sealed environment under nitrogen to avoid moisture and light [4]. |
| Appearance | Solid; White to off-white or light yellow powder [2] [4] [5] |
Q1: Why is storage under a nitrogen atmosphere recommended? Storing the product in a sealed container under nitrogen is a protective measure to displace oxygen and humidity from the headspace [4]. This prevents the degradation of the compound by moisture and light, thereby ensuring its chemical stability and potency over the recommended storage period.
Q2: The powder appears as a light yellow substance. Does this indicate degradation? Not necessarily. The product's appearance is documented in technical data sheets as ranging from "white to off-white" to "light yellow" solid powder [2] [4] [5]. A slight yellow tint can fall within the expected physical description. However, any dramatic color change, such as to a dark brown, or signs of clumping due to moisture absorption, would be a more reliable indicator of potential degradation.
Q3: Can the product be stored at -80°C? Yes, for longer-term storage of solutions, -80°C is recommended. When dissolved in a solvent like DMSO, stock solutions can be stored at -80°C for 6 months [2] [3] [4]. Always aliquot solutions to avoid repeated freeze-thaw cycles.
Q4: What is the best solvent for preparing a stock solution? DMSO is the most commonly recommended solvent. A typical stock concentration of 25 mg/mL can be achieved in DMSO, which may require brief sonication to fully dissolve [2]. This stock solution can then be used to prepare working formulations for in vitro or in vivo studies.
Q5: How do I prepare a solution for in vivo administration? Below is a standard workflow for formulating the compound for injection, based on supplier protocols [2] [4] [5]. Always use freshly prepared formulations for in vivo studies.
A specific example for preparing 1 mL of a 2.5 mg/mL working solution is as follows [4]:
This results in a final formulation with a DMSO:PEG300:Tween 80:Saline ratio of 10:40:5:45.
| Issue | Possible Cause | Solution & Preventive Action |
|---|---|---|
| Poor Solubility | Inappropriate solvent; hygroscopic DMSO. | Use newly opened, anhydrous DMSO. Gently warm the solution and use a bath sonicator to aid dissolution [2]. |
| Low Recovery/Activity | Degradation from moisture, multiple freeze-thaws, or improper storage. | Always store the powder and solutions as recommended. Prepare small, single-use aliquots of stock solutions to minimize freeze-thaw cycles [2] [4]. |
| Formulation Turns Cloudy | Precipitation of the compound upon dilution in aqueous buffers. | Ensure the correct order of addition during formulation. The compound should first be dissolved in DMSO, then mixed with PEG300 and Tween 80 before the final dilution with saline [4]. |
To summarize the critical points for successful experimentation:
The table below summarizes the key storage and handling parameters for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan as provided by suppliers.
| Parameter | Specification |
|---|---|
| Recommended Long-Term Storage | -20°C, sealed storage, away from moisture and light [1] [2] |
| Short-Term/Shipping | Stable at ambient temperature for a few days during ordinary shipping [2] |
| Appearance | Solid; White to light yellow/Off-white to light yellow solid powder [1] [2] |
| Molecular Weight | 1074.12 g/mol [1] [2] |
| CAS Number | 2414254-51-4 [1] [3] |
| Handling Atmosphere | Sealed environment, protected from moisture [2] |
Here are solutions to common problems you might encounter when working with this compound.
Problem: The solid powder shows signs of clumping or discoloration.
Problem: Poor solubility or inconsistent results in experiments.
Q1: What is the biological function of this compound?
Q2: Can you clarify the storage instructions for different timeframes?
Q3: What are the critical parameters for preparing in vivo formulations?
To visualize the core experimental workflow for handling this compound, from storage to administration, please refer to the following diagram:
The table below summarizes the key handling and storage information gathered from supplier datasheets.
| Aspect | Specification |
|---|---|
| Light Sensitivity | Store in a manner to "avoid exposure to moisture and light" and for "sealed storage, away from moisture and light" [1] [2]. |
| Recommended Short-Term Shipping | Ambient temperature [3] [4] [2]. |
| Recommended Long-Term Storage (Powder) | -20°C for 3 years [5] [1] [4]. |
| Reconstituted Solution Storage | -80°C for 6 months; -20°C for 1 month (sealed storage, away from moisture and light) [1]. |
| Solubility | Dissolves in DMSO (100 mg/mL, 93.10 mM) [1]. |
Since explicit testing methods aren't available, you can establish an in-house stability profile. The following workflow outlines a potential approach to create your own stability data for the compound.
What is the specific molecular weight and formula of this compound?
What is the biological function of this compound? this compound is an agent-linker conjugate for Antibody-Drug Conjugates (ADCs). It incorporates Exatecan, which is a potent DNA Topoisomerase I inhibitor with an IC₅₀ of 2.2 μM [5] [3] [1].
Why is protecting the compound from light critical? Light sensitivity is a common concern for many complex organic molecules, especially in drug development. Exposure to light can provide enough energy to break chemical bonds, leading to:
The core challenge is the compound's low water solubility. Based on screening methods from supplier data, here are several formulation strategies you can test. It is strongly recommended to use only a minute amount of the product for initial solubility screening to avoid sample loss [1] [2].
The table below summarizes some common injection formulations suitable for routes like IP, IV, IM, or SC [1] [2].
| Formulation Number | Composition (Volume Ratio) | Final Solvent/Vehicle |
|---|---|---|
| Injection 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 | Saline-based |
| Injection 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 | Saline-based |
| Injection 3 | DMSO : Corn oil = 10 : 90 | Oil-based |
| Injection 4 | DMSO : 20% SBE-β-CD in Saline = 10 : 90 | Cyclodextrin-based |
| Injection 5 | 2-Hydroxypropyl-β-cyclodextrin : Saline = 50 : 50 | Aqueous cyclodextrin solution |
For oral administration (e.g., gavage), the following suspending agents are typically explored [1] [2]:
The following workflow outlines the general process for preparing an injectable solution, using Formulation 3 (DMSO in corn oil) as a specific example.
Step-by-step instructions based on the supplier's reference example [1] [2]:
Q1: Why can't I use a plain saline or buffer solution for the stock? MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan has low aqueous solubility. Supplier data indicates it may not dissolve in water directly and typically requires solvents like DMSO or complex aqueous formulations with solubilizing agents (e.g., cyclodextrins, surfactants) to achieve a usable concentration for in vivo studies [1] [2].
Q2: What is the most critical factor to consider when choosing a formulation? The administration route is paramount. IV injections require clear, sterile solutions and often use saline/cyclodextrin-based formulations. In contrast, IP or oral routes can better tolerate suspensions or formulations with oils and polymers [1] [2]. You should always consult relevant literature for your specific animal model and administration method.
Q3: The formulation turned cloudy after preparation. What should I do? Cloudiness usually indicates precipitation. You should:
| Problem | Potential Cause | Suggested Solution |
|---|---|---|
| Precipitation upon dilution | Too-rapid dilution; shock from organic solvent to aqueous buffer. | Add the DMSO stock solution to the vehicle slowly and dropwise while vortexing. Pre-warm the vehicle if compatible. |
| Low solubility in all screened formulations | The compound's inherent physicochemical properties. | Increase the percentage of co-solvents (e.g., PEG300) or surfactants (Tween 80) slightly. Test the cyclodextrin-based formulations (4 & 5). |
| Formulation is viscous and hard to inject | High concentration of solubilizing agents like PEG300. | For IP administration, slight viscosity may be acceptable. For IV, reformulate using a less viscous option like Formulation 1 or 5. |
The table below summarizes the key properties of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan from the search results.
| Property | Details |
|---|---|
| CAS Number | 2414254-51-4 [1] [2] [3] |
| Synonyms | SHR-A1811 Drug-linker [2] [4] |
| Molecular Formula | C55H60FN9O13 [1] [2] [3] |
| Molecular Weight | 1074.12 g/mol [1] [2] [3] |
| Appearance | Solid powder (white to light yellow / off-white to light yellow) [2] [5] [6] |
| Storage (Powder) | -20°C for 3 years (sealed, protected from moisture and light) [1] [2] [5] |
| Solubility (General) | Soluble in DMSO [2] [5] [6] |
Based on the gathered information, here are the specific solubility details and suggested protocols for preparing stock solutions.
Stock Solution in DMSO: The product information indicates that a 100 mg/mL (93.10 mM) stock solution can be prepared in DMSO, though it may require ultrasonication to aid dissolution [2]. This stock can be aliquoted and stored at -80°C for 6 months or at -20°C for 1 month to avoid repeated freeze-thaw cycles [2] [5].
Further Dilution for Experiments: For in vivo studies, the DMSO stock solution must be further diluted into a non-toxic vehicle. One commonly suggested formulation is:
Here are answers to common questions and problems you might encounter.
Q1: What should I do if the compound does not fully dissolve in DMSO?
Q2: How can I prevent precipitation when diluting the DMSO stock solution into aqueous buffers?
Q3: What is the best way to store this compound to ensure its stability?
Q4: Where can I find more specific experimental protocols for this ADC linker? The provided information is general for handling. For specific experimental protocols related to its use in Antibody-Drug Conjugates (ADCs), it is best to:
The diagram below outlines the key steps for successfully reconstituting and handling this compound.
The table below summarizes the available storage and handling information for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan from supplier data sheets.
| Property | Specification |
|---|---|
| Purity | ≥ 97.37% [1] |
| Appearance | Solid; White to light yellow [1] |
| Molecular Weight | 1074.12 g/mol [1] [2] |
| CAS No. | 2414254-51-4 [1] [2] |
| Recommended Storage (Powder) | -20°C, in a sealed container, protected from moisture and light [1] [2] [3]. |
| Recommended Storage (Solution) | -80°C for 6 months or -20°C for 1 month (sealed, away from moisture and light) [1] [3]. |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) [1]. |
For your technical guides, these core principles from biopharmaceutical development are crucial [4] [5] [6]. While not specific to this compound, they form the basis of any stability protocol.
Q1: What is the maximum number of freeze-thaw cycles recommended for this compound solutions?
Q2: What are the critical parameters to test after a freeze-thaw cycle?
Q3: Our material precipitated after thawing. What should we do?
Since definitive data is lacking, you may need to generate it in-house. The diagram below outlines a systematic approach for designing a freeze-thaw characterization study.
The workflow for a freeze-thaw study involves defining goals, preparing samples, applying stress cycles, and analyzing results to establish a stable storage protocol [5] [6].
Understanding the basic properties of the compound is the first step in troubleshooting formulation issues.
| Property | Specification |
|---|---|
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ [1] [2] [3] |
| Molecular Weight | 1074.12 g/mol [1] [2] [3] |
| CAS Number | 2414254-51-4 [1] [2] [4] |
| Appearance | Off-white to light yellow solid powder [3] |
| Calculated LogP | 0.4 [3] |
| Storage (Powder) | -20°C for 3 years [1] [3] |
The compound is described as an agent-linker conjugate for Antibody-Drug Conjugates (ADCs) and incorporates Exatecan, a DNA Topoisomerase I inhibitor [1] [2].
While specific buffer solubility data was not located, general solubility guidelines and in vivo formulation suggestions can serve as a useful starting point for developing your buffer systems. The information below is summarized from one source [3].
| Formulation Type | Composition (Example) |
|---|---|
| In Vitro Solubility | May dissolve in DMSO. Other solvents to try: H₂O, Ethanol, DMF [3]. |
| Injection Formulation 1 | DMSO : Tween 80 : Saline = 10 : 5 : 85 |
| Injection Formulation 2 | DMSO : PEG300 : Tween 80 : Saline = 10 : 40 : 5 : 45 |
| Injection Formulation 3 | DMSO : Corn oil = 10 : 90 |
| Injection Formulation 4 | DMSO : 20% SBE-β-CD in saline = 10 : 90 |
| Oral Formulation 1 | Suspension in 0.5% CMC Na (carboxymethylcellulose sodium) |
The provided source strongly recommends testing these formulations with a minute amount of the product first to avoid sample loss and to use freshly prepared solutions for optimal results [3].
Based on the properties and general formulation data, here are steps you can take to address and prevent precipitation.
What is the primary challenge when conjugating MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan? The main challenge is controlling the high hydrophobicity of the Exatecan payload. High hydrophobicity can lead to antibody aggregation during the conjugation process, accelerated plasma clearance of the final ADC, and poor solubility, which complicates handling and formulation [1] [2].
What is the function of the MC-Gly-Gly-Phe-Gly peptide sequence in this conjugate? This sequence is a cleavable linker that is stable in the bloodstream but is specifically cleaved by lysosomal enzymes (such as cathepsins) inside target tumor cells. This ensures the cytotoxic Exatecan payload is released only after the ADC has been internalized, minimizing off-target damage [1] [2].
How can conjugation-related aggregation be minimized? Incorporating hydrophilic modifiers into the linker structure is a key strategy. As demonstrated in recent research, adding a branched PEG-based subunit (e.g., lysine-(PEG)12-Cap–OH) to the linker can effectively shield hydrophobicity, reduce aggregation, and improve the pharmacokinetic profile of the resulting ADC [1].
The table below summarizes common problems, their potential causes, and recommended solutions.
| Problem | Possible Cause | Recommended Solution |
|---|---|---|
| Low Solubility | Hydrophobic nature of drug-linker; unsuitable solvent | Solubilize in pure DMSO (e.g., 50-100 mg/mL) for stock solutions; use freshly opened DMSO to avoid water absorption [3] [4]. |
| Antibody Aggregation | Hydrophobic interactions between drug-linkers on conjugated antibodies | Optimize DAR (aim for 4-8); incorporate hydrophilic linkers or PEGylation to shield hydrophobicity [1]. |
| Incomplete Conjugation | Low drug-linker solubility in reaction buffer; suboptimal maleimide chemistry | Ensure drug-linker is fully dissolved in a small amount of DMSO before adding to aqueous reaction buffer; verify pH and reducing conditions for cysteine conjugation [1]. |
| Rapid ADC Clearance | High DAR leading to increased hydrophobicity and aggregation | Control DAR and use hydrophilic PEGylated linkers to decrease overall ADC hydrophobicity, improving circulation half-life [1]. |
| Low Payload Release & Potency | Steric hindrance around the cleavable peptide | As research suggests, ensure the linker design includes an adequate spacer (e.g., 2-4 methylene units) to minimize steric hindrance and allow efficient enzymatic cleavage [2]. |
The following diagram outlines a general workflow for developing and optimizing an ADC using this drug-linker conjugate.
Key Methodologies for Cited Experiments:
The table below summarizes the key identifying information and available purity data for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan.
| Item | Details |
|---|---|
| Product Name | This compound [1] [2] |
| Synonyms | SHR-A1811 Drug-linker [1] [2] |
| CAS Number | 2414254-51-4 [1] [2] |
| Molecular Formula | C55H60FN9O13 [1] |
| Molecular Weight | 1074.12 g/mol [1] |
| Purity (from supplier) | 97.37% (as provided by MedChemExpress) [1] |
| Analytical Methods | Information not specified in search results |
Here are answers to some common questions researchers might have about this compound.
Q1: What is this compound? It is a drug-linker conjugate used in the development of Antibody-Drug Conjugates (ADCs). It consists of the cytotoxic payload Exatecan (a DNA Topoisomerase I inhibitor) connected to a linker system [1]. This conjugate is a key component of the ADC candidate SHR-A1811 [1] [2].
Q2: What is the typical workflow for assessing the purity of an ADC drug-linker? While the exact protocol for this specific compound is not available, the general workflow for characterizing and ensuring the purity of such complex molecules involves multiple, complementary techniques. The diagram below illustrates a typical analytical workflow.
Given the lack of specific methodological details in the search results, here are some steps you can take to find the information you need.
The table below summarizes the key identifiers and properties of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan.
| Property | Description |
|---|---|
| CAS Number | 2414254-51-4 [1] [2] [3] |
| Synonyms | SHR-A1811 Drug-linker [2] |
| Molecular Formula | C55H60FN9O13 [1] [2] [3] |
| Molecular Weight | 1074.12 g/mol [1] [2] [3] |
| Biological Activity | Agent-linker conjugate for ADCs; incorporates Exatecan, a DNA Topoisomerase I inhibitor (IC50 = 2.2 μM) [1] [2] [3] |
| Appearance | Solid powder (white to light yellow) [2] [4] [5] |
1. What are the recommended long-term storage conditions? For long-term stability, store the product as a powder at -20°C, where it can remain stable for up to 3 years [1] [4] [5]. Some suppliers also indicate that storage in a refrigerator at 2-8°C is acceptable [3]. The product should be kept in a sealed container, protected from light and moisture [4] [5].
2. How should I store stock solutions, and what is their stability? Once dissolved, the stock solution has different stability periods depending on the temperature [2] [4] [5]:
It is crucial to use sealed storage away from moisture and light. To maximize product life, it is strongly recommended to prepare aliquots to avoid repeated freeze-thaw cycles [2].
3. What solvent should I use to prepare a stock solution? DMSO is the recommended solvent for preparing stock solutions [2]. The solubility in DMSO is approximately 100 mg/mL (93.10 mM) [2]. Note that the solution may require brief ultrasonic treatment to fully dissolve the compound [2].
4. What are common experimental issues and their solutions?
Protocol 1: Preparing a 10 mM DMSO Stock Solution
Protocol 2: Preparing an In Vivo Injection Formulation The following workflow outlines the process for preparing a typical in vivo working solution using a co-solvent system, based on common methods from the search results [2] [4] [5].
The table below summarizes two common formulations for preparing in vivo working solutions [2] [4] [5].
| Component | Formulation 1 | Formulation 2 |
|---|---|---|
| DMSO Stock | 100 µL | 100 µL |
| PEG300 | 400 µL | - |
| Tween 80 | 50 µL | - |
| Saline (0.9% NaCl) | 450 µL | - |
| Corn Oil | - | 900 µL |
| Final Concentration | 2.5 mg/mL (example) | 2.5 mg/mL (example) |
| Appearance | Clear solution | Clear solution |
MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is a key component in antibody-drug conjugates (ADCs), functioning as the conjugate that links a cytotoxic payload (Exatecan) to a monoclonal antibody [1] [2] [3]. Its core biological activity is derived from Exatecan, a potent inhibitor of DNA Topoisomerase I with an IC50 of 2.2 μM [1] [2] [3].
The table below summarizes its basic physicochemical properties:
| Property | Value |
|---|---|
| CAS Number | 2414254-51-4 [1] [2] [3] |
| Molecular Formula | C₅₅H₆₀FN₉O₁₃ [1] [2] [4] |
| Molecular Weight | 1074.12 g/mol [1] [2] [4] |
| Primary Target | DNA Topoisomerase I (via Exatecan) [1] [2] |
| Appearance | White to off-white solid [4] |
Proper handling is critical for maintaining the stability of this reagent. The following information, compiled from supplier data, can help prevent common issues related to compound degradation [1] [4].
| Aspect | Recommendation |
|---|---|
| Storage (Powder) | -20°C for short-term (3 years); -80°C for long-term (6 months) [1] [4]. |
| Storage (Solution) | -80°C for 6 months; -20°C for 1 month [1]. Aliquot to avoid repeated freeze-thaw cycles. |
| Shipping | Stable at ambient temperature for short durations [4]. |
| Solubility | Soluble in DMSO (e.g., 100 mg/mL) [1]. For in vivo work, further dilution in solvent mixtures is required [4]. |
The compound's role is part of a larger, sophisticated mechanism for targeted cancer therapy. The diagram below illustrates how ADC linker-payloads like this function from administration to inducing cell death [5].
Q1: What is the primary application of this compound in research? It is used as a critical building block for the synthesis of Antibody-Drug Conjugates (ADCs), specifically as the linker-payload component [1] [2]. It is intended for research purposes only and not for human administration [1] [2] [4].
Q2: The compound does not fully dissolve. What formulations can I try? If the compound does not fully dissolve in DMSO, you can try the following in vivo formulation suggestions for research purposes [4]:
A significant challenge you may face is the lack of detailed analytical parameters in the public domain. The search results do not contain specific methods like HPLC conditions, LC-MS parameters, or purity analysis protocols for this specific compound.
To move forward with analytical method development, I suggest:
The core inhibitory activity of MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan comes from its constituent, Exatecan [1] [2] [3]. The data is summarized in the table below.
| Compound Name | Target | IC50 Value | Role |
|---|---|---|---|
| Exatecan (constituent of the ADC linker) | DNA Topoisomerase I | 2.2 μM [1] [2] [3] | Cytotoxic payload |
| This compound | DNA Topoisomerase I (via Exatecan) | Information missing | Antibody-Drug Conjugate (ADC) linker-payload conjugate [1] [2] |
The search results confirm the IC50 value but do not provide the specific experimental protocols used to determine it for Exatecan. The provided literature describes the general methodology for topoisomerase I inhibition assays, which typically involves observing the relaxation of supercoiled plasmid DNA by the topoisomerase I enzyme.
The following diagram outlines this general experimental workflow for determining Topoisomerase I inhibition:
MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan is not just a linker; it is a complete drug-linker conjugate. This means it consists of a cytotoxic payload attached to a linker that is designed to connect to an antibody [1] [2].
This GGFG-Exatecan technology is notably employed in a clinically approved ADC, Trastuzumab Deruxtecan (marketed as Enhertu), which has a Drug-Antibody Ratio (DAR) of 7.8 [4].
To objectively compare this linker-payload, it is evaluated against other common technologies based on key design parameters. The table below synthesizes this information from the scientific literature [4] [5].
| Feature | MC-Gly-Gly-Phe-Gly-(R)-Exatecan (as in Trastuzumab Deruxtecan) | Val-Cit-PABC Linker (as in Brentuximab Vedotin) | SMCC Linker (as in Trastuzumab Emtansine) |
|---|---|---|---|
| Linker Type | Cleavable Peptide [4] | Cleavable Peptide (Valine-Citrulline) [4] | Non-cleavable (Succinimidyl trans-4-(maleimidylmethyl) cyclohexane-1-carboxylate) [4] |
| Payload & Mechanism | Exatecan; DNA Topoisomerase I inhibitor [4] | MMAE; Microtubule-disrupting agent [4] | DM1; Microtubule-disrupting agent [4] |
| Typical DAR | ~8 [4] | ~4 [4] | ~3.5 [4] |
| Key Characteristics | High DAR; Membrane-permeable payload enables bystander effect [4] [5] | Well-established protease-cleavable system [5] | Stable in plasma; requires full antibody degradation for payload release [4] |
To guide your own comparison studies, the standard experimental workflow for evaluating an ADC linker-payload typically involves the following stages, which you can adapt for MC-Gly-Gly-Phe-Gly-(R)-Exatecan [4] [5]:
The table below compares Exatecan with other TOP1 inhibitor payloads used in ADCs.
| Payload Name | IC50 (TOP1 Inhibition) | Key Mechanism Features | Bystander Effect | Key Resistance Factors |
|---|---|---|---|---|
| Exatecan | 2.2 μM [1] (for parent compound) | Potent TOP1-DNA trapping; novel interactions with TOP1 residue N352 and flanking DNA [2] | Yes (passively diffuses through membranes) [3] | Overcome P-glycoprotein-mediated MDR [3]; Sensitivity linked to SLFN11 expression & HRD [2] |
| DXd (Deruxtecan) | ~10-100 fold less potent than microtubule inhibitors [3] | Camptothecin derivative closely related to Exatecan [3] [2] | Yes (satisfactory membrane permeability) [3] | Information not specified in search results |
| SN-38 | Active metabolite of Irinotecan; used in Sacituzumab Govitecan [4] | Classical camptothecin derivative [2] | Yes [5] | Information not specified in search results |
This table compares ADCs using the MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan linker with other TOP1-targeting ADCs.
| ADC (Drug-Linker Conjugate) | Target | Linker Type | Average DAR | Key Features & Evidence of Efficacy |
|---|---|---|---|---|
| SHR-A1811 (this compound) | HER2 [1] [3] | Cleavable (GGFG peptide) [1] [3] | 8 (IgG format) [3] | High DAR achievable due to controlled hydrophobicity; potent, specific cytotoxicity in HER2+ cells; strong in vivo antitumor activity [3] |
| Trastuzumab Deruxtecan (T-DXd) | HER2 [4] | Cleavable (GGFG peptide) [4] | 7.8 [4] | FDA-approved; strong bystander effect; activity in heterogeneous tumors [3] |
| Sacituzumab Govitecan | TROP2 [4] | Cleavable (CL2A linker) [4] | 7.6 [4] | FDA-approved; pH-sensitive linker releases SN-38 in tumor microenvironment [5] |
| V66-exatecan (Novel ADC) | Extracellular DNA (exDNA) [6] | Cleavable [6] | Information not specified | Overcomes tumor antigen limitation; targets acidic tumor microenvironment & utilizes ENT2 transporter for nuclear delivery; efficacy in TNBC and intracranial models [6] |
Here are detailed methodologies for key experiments used to characterize Exatecan-based ADCs, which you can apply in your own research.
This assay directly measures the payload's ability to trap TOP1-DNA cleavage complexes.
This protocol evaluates the potency and specificity of the complete ADC on cancer cell lines.
The diagram below illustrates the mechanism of Exatecan-based ADCs and the logical flow of experiments to validate their function and efficacy.
Based on the available data, here is a summary of how this compound compares to alternatives:
The table below summarizes the fundamental differences between the two ADC conjugates.
| Characteristic | MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan (ExoLinker-based ADC) | Deruxtecan (DXd) Conjugate (T-DXd) |
|---|---|---|
| Platform Name | ExoLinker Platform [1] | DXd Platform [1] |
| Antibody Example | Trastuzumab [1] | Trastuzumab [1] |
| Linker Chemistry | Exo-positioned, modified peptide linker (e.g., exo-EVC) [1] | Tetrapeptide linker (Gly-Gly-Phe-Gly, GGFG) [1] |
| Cytotoxic Payload | Exatecan-derived (a topoisomerase I inhibitor) [1] | Deruxtecan (DXd, an exatecan-derived topoisomerase I inhibitor) [1] |
| Typical DAR | 8 (with capability for DAR 10 demonstrated) [1] | 8 [1] |
| Key Rationale | Address hydrophobicity and stability limitations of traditional peptide linkers [1] | Clinically validated, high-efficacy platform [1] |
The following table consolidates key experimental findings from a direct comparative study, primarily from a 2025 publication [1].
| Experimental Parameter | ExoLinker-based ADC (APL-1082) | T-DXd (Deruxtecan) | Experimental Context & Details |
|---|---|---|---|
| Linker Hydrophobicity (cLogP) | Lower (More hydrophilic) [1] | Higher (More hydrophobic) [1] | Theoretical calculation; Lower hydrophobicity predicts improved solubility and stability [1]. |
| In-vivo Stability (DAR Retention) | Superior [1] | Lower [1] | Rat model; ExoLinker-ADC maintained Drug-to-Antibody Ratio (DAR) more effectively over time, indicating reduced premature payload release [1]. |
| Aggregation Propensity | Reduced [1] | Higher [1] | Hydrophobic Interaction Chromatography (HIC) & Size Exclusion Chromatography (SEC); Lower aggregation contributes to a better pharmacokinetic profile [1]. |
| In-vivo Efficacy (Tumor Growth Inhibition) | Comparable / Similar [1] | Comparable / Similar [1] | NCI-N87 xenograft mouse model; Both ADCs showed potent and comparable anti-tumor activity [1]. |
| High-DAR Feasibility (DAR 10) | Achieved with promising homogeneity [1] | Not reported in search results | Combination with AJICAP site-specific conjugation; Demonstrated potential for expanding the therapeutic window with very high DARs [1]. |
For your experimental work, here are the key methodologies referenced in the comparative studies:
The diagram below illustrates the structural difference in linker placement, which is the core innovation of the ExoLinker platform, and its proposed impact on stability.
The experimental workflow for the comparative assessment is outlined below.
The search results consistently identify MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan as a drug-linker conjugate for Antibody-Drug Conjugates (ADCs), specifically associated with the ADC candidate SHR-A1811 [1] [2] [3]. Its core component is the cytotoxic payload Exatecan, which is a known inhibitor of DNA Topoisomerase I [1] [2] [4].
The table below summarizes the key identifying information found across multiple chemical supplier websites:
| Property | Description |
|---|---|
| Role | Drug-linker conjugate for ADCs [1] [2] [5] |
| Associated ADC | SHR-A1811 [1] [6] |
| Payload | Exatecan [1] [2] [3] |
| Primary Target | DNA Topoisomerase I [1] [2] [4] |
| Molecular Formula | C55H60FN9O13 [1] [2] [5] |
| Molecular Weight | 1074.12 g/mol [1] [2] [5] |
| CAS Number | 2414254-51-4 [1] [2] [3] |
While specific validation data for this conjugate was not available, the general mechanism of action for its payload class is well-established. Topoisomerase I inhibitors like Exatecan work by stabilizing the transient "cleavable complex" formed between Topoisomerase I and DNA during replication. This stabilization prevents the religation of DNA strands, leading to replication fork arrest and double-strand DNA breaks, ultimately triggering apoptosis (programmed cell death) in rapidly dividing cancer cells [7].
The following diagram illustrates this mechanism of action.
The table below summarizes the key properties of this ADC linker-payload conjugate:
| Feature | Description |
|---|---|
| Name / Synonyms | This compound; SHR-A1811 Drug-linker [1] [2]. |
| Payload | Exatecan, a DNA Topoisomerase I (Top I) inhibitor [1] [3] [2]. |
| Payload Mechanism | Inhibits the Topoisomerase I enzyme, which is crucial for DNA replication, leading to DNA damage and cell death [1] [3]. |
| Payload Potency (IC₅₀) | 2.2 μM (for the Exatecan molecule) [1] [3]. |
| Molecular Weight | 1074.12 g/mol [1] [3] [4]. |
| CAS Number | 2414254-51-4 [1] [3] [2]. |
| Chemical Formula | C₅₅H₆₀FN₉O₁₃ [1] [3] [4]. |
The provided data primarily relates to handling the compound in a research setting.
To build a comprehensive comparison guide, you can structure your evaluation around the following framework, which outlines the critical parameters for assessing ADC linker-payloads.
To systematically generate the missing comparative data, you can adopt the following experimental workflow.
The table below consolidates the basic identifying information and properties for MC-Gly-Gly-Phe-Gly-(R)-Cyclopropane-Exatecan from the supplier sources [1] [2] [3].
| Property | Details |
|---|---|
| CAS Number | 2414254-51-4 [1] [2] [3] |
| Synonyms | SHR-A1811 Drug-linker [1] |
| Molecular Formula | C55H60FN9O13 [1] [2] [4] |
| Molecular Weight | 1074.12 g/mol [1] [2] [4] |
| Appearance | Solid; White to light yellow/off-white powder [1] [4] |
| Biological Activity | Agent-linker conjugate for Antibody-Drug Conjugates (ADCs). Contains Exatecan, a DNA Topoisomerase I inhibitor (IC50 = 2.2 μM) [1] [2] [4]. |
| Storage | -20°C, sealed storage, away from moisture and light [1] [4] |
To help with your research, here is how this compound functions as part of a cutting-edge therapeutic platform.
This compound is a drug-linker conjugate, a key component in building Antibody-Drug Conjugates (ADCs) [1] [2]. ADCs are advanced targeted therapies that use a monoclonal antibody to deliver a potent cytotoxic drug specifically to cancer cells [5] [6]. The "linker" part is crucial for keeping the toxic payload attached to the antibody while in the bloodstream and releasing it inside the target cell [5] [6].
The payload contained in this conjugate is Exatecan, which works by inhibiting the enzyme DNA Topoisomerase I, leading to DNA damage and cell death [1] [2] [4].